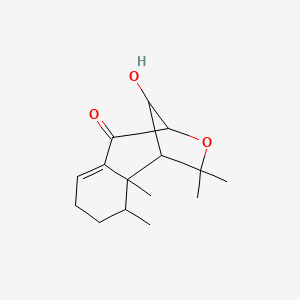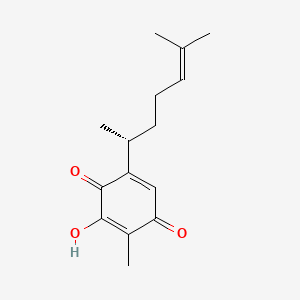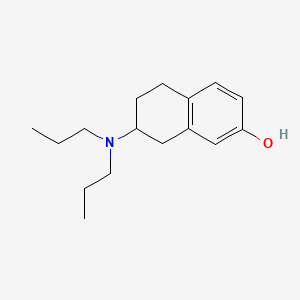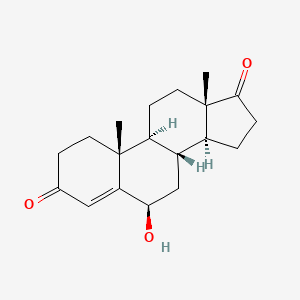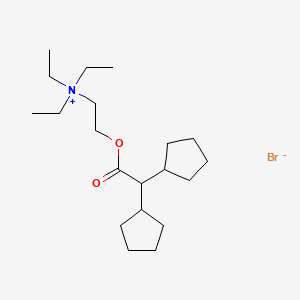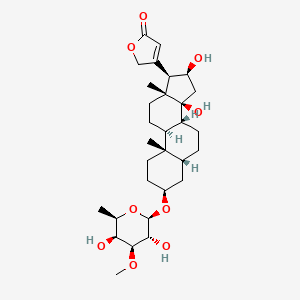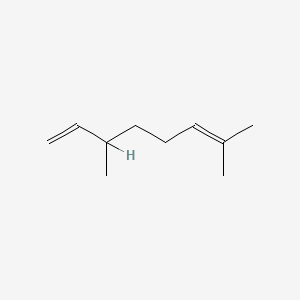![molecular formula C22H16O2 B1198284 (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol CAS No. 3719-40-2](/img/structure/B1198284.png)
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of Dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound consists of five fused benzene rings with hydroxyl groups attached at the 5th and 6th positions. It is primarily studied for its interactions with biological systems and its potential health effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol typically involves the hydroxylation of Dibenz(a,h)anthracene. One common method is the catalytic oxidation of Dibenz(a,h)anthracene using reagents such as osmium tetroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-25°C to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and potential health hazards. when required, it is produced in small quantities using the aforementioned synthetic routes in specialized chemical laboratories.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones. Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in methanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products Formed:
Oxidation: Dibenz(a,h)anthracene-5,6-quinone.
Reduction: Dihydro-(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is primarily used in scientific research to study its interactions with biological systems. It is used as a model compound to understand the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on DNA. In chemistry, it is used to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives. In biology and medicine, it is used to investigate its carcinogenic potential and its role in mutagenesis.
Mécanisme D'action
The mechanism of action of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol involves its interaction with DNA. The compound intercalates into the DNA structure, causing mutations and potentially leading to carcinogenesis. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting their normal functions. The primary molecular targets include DNA and various enzymes involved in DNA repair and replication.
Comparaison Avec Des Composés Similaires
- Dibenz(a,h)anthracene
- Benzo(a)pyrene
- Chrysene
- Benzo(k)fluoranthene
Comparison: (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is unique due to the presence of hydroxyl groups at the 5th and 6th positions, which significantly alters its chemical reactivity and biological interactions compared to its parent compound, Dibenz(a,h)anthracene. While other similar compounds like Benzo(a)pyrene and Chrysene also exhibit carcinogenic properties, the specific hydroxylation pattern in this compound provides unique insights into the metabolic pathways and mechanisms of action of polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
3719-40-2 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
Clé InChI |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
| 3719-40-2 | |
Synonymes |
DB(a,h)A-5,6-diol DBA 5,6-diol dibenz(a,h)anthracene-5,6-diol dibenzoanthracene-5,6-dihydrodiol dibenzoanthracene-5,6-dihydrodiol, cis-isomer dibenzoanthracene-5,6-dihydrodiol, trans-isomer trans-5,6-dihydroxy-5,6-dihydrodibenzo(a,h)anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


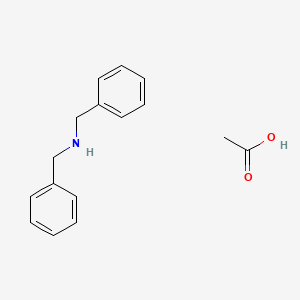
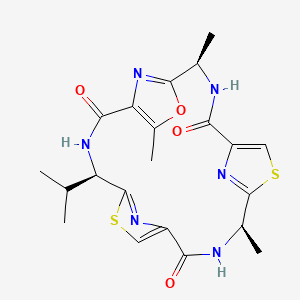
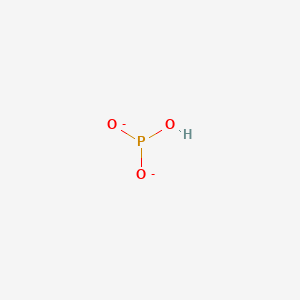
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)
